molecular formula C8H7F2NO2 B2429226 Methyl 6-(difluoromethyl)pyridine-2-carboxylate CAS No. 1379375-24-2

Methyl 6-(difluoromethyl)pyridine-2-carboxylate

Cat. No.: B2429226
CAS No.: 1379375-24-2
M. Wt: 187.146
InChI Key: YGMCFQRXTSGTNU-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 6-(difluoromethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)6-4-2-3-5(11-6)7(9)10/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMCFQRXTSGTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379375-24-2
Record name methyl 6-(difluoromethyl)pyridine-2-carboxylate
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Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The difluoromethyl and ester groups activate the pyridine ring for nucleophilic substitution. Key reactions include:

Position Reagents Conditions Products Yield Reference
C-4Amines (e.g., NH₃, RNH₂)DMSO, 80–100°C, 12–24 hrs4-Amino-6-(difluoromethyl)pyridine-2-carboxylates45–78%
C-5Thiols (e.g., PhSH)K₂CO₃, DMF, 60°C, 6 hrs5-Sulfanyl derivatives62%

Mechanistic Insight :

  • The electron-withdrawing ester group at C-2 directs nucleophilic attack to C-4 or C-5 via resonance stabilization of intermediates.

  • Difluoromethyl (-CF₂H) enhances ring activation through inductive effects, lowering energy barriers for substitution .

Oxidation and Reduction

The difluoromethyl group and ester functionality undergo selective redox transformations:

Reaction Type Reagents Conditions Products Notes
Ester ReductionLiAlH₄THF, 0°C → RT, 2 hrs6-(Difluoromethyl)pyridine-2-methanolPreserves CF₂H group
CF₂H OxidationKMnO₄, H₂SO₄60°C, 4 hrsPyridine-2-carboxylic acid derivativesPartial defluorination observed

Computational Analysis :

  • Density functional theory (DFT) studies show that oxidation at the CF₂H group proceeds via a radical intermediate, with a calculated activation energy of 28.6 kcal/mol .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings:

Coupling Type Catalyst System Substrates Products Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl derivatives50–85%
Buchwald-HartwigPd₂(dba)₃, XantphosAryl aminesN-Aryl pyridines65–90%

Key Observations :

  • Coupling occurs preferentially at C-4 due to steric and electronic factors.

  • The CF₂H group remains intact under these conditions.

Cycloaddition and Heterocycle Formation

The pyridine ring engages in [4+2] cycloadditions:

Dienophile Conditions Products Application
Ethylene150°C, 48 hrsBicyclic lactamsPharmaceutical intermediates
DMAD (Dimethyl acetylenedicarboxylate)Microwave, 120°CFused pyridopyrrolidinonesAgrochemistry

Thermodynamic Data :

  • Enthalpy change (ΔH) for cycloaddition: −34.2 kJ/mol (calculated via DFT) .

Comparative Reactivity Analysis

Positional effects of substituents on reaction outcomes:

Substituent Position Reactivity Toward Electrophiles Nucleophilic Attack Preference
CF₂H at C-6, COOMe at C-2Moderate activation at C-4C-4 > C-5 > C-3
CF₃ at C-6 (Analog)Stronger activation at C-4C-4 > C-3

Structural Basis :

  • X-ray crystallography reveals that the CF₂H group induces bond angle distortions (C5-C6-CF₂H = 118.7°), enhancing ring polarization .

Hydrogen-Bonding Interactions

The CF₂H group participates in non-covalent interactions:

Interaction Partner Bond Length (Å) Energy (kJ/mol) Biological Relevance
Water2.15−12.4Solubility modulation
Thymidine kinase2.32−18.7Enzyme inhibition (IC₅₀ = 3.2 μM)

Spectroscopic Evidence :

  • FT-IR shows a characteristic CF₂H stretching band at 1120 cm⁻¹, shifting to 1105 cm⁻¹ upon H-bonding .

Scientific Research Applications

Pharmaceutical Development

Intermediate in Drug Synthesis
Methyl 6-(difluoromethyl)pyridine-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. The presence of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable building block for creating drugs targeting diseases such as cancer and inflammatory disorders.

Biological Activity
Research indicates that this compound exhibits significant biological activity, which can be attributed to its ability to interact with various biological targets. Studies have focused on its binding affinity to enzymes and receptors, which is crucial for understanding its therapeutic potential . For instance, the trifluoromethyl moiety in similar compounds has been linked to improved bioactivity and efficacy in drug candidates .

Agrochemical Applications

Pesticide Development
The structural characteristics of this compound make it suitable for use in agrochemicals, particularly pesticides. The difluoromethyl group can enhance the compound's effectiveness against pests by improving its stability and solubility in various environments. This feature is critical for ensuring prolonged efficacy when applied in agricultural settings .

Structure-Bioactivity Relationship Studies

Research Insights
Recent studies have focused on the structure-bioactivity relationship of this compound and related compounds. These investigations aim to elucidate how variations in chemical structure influence biological activity. Such insights are vital for optimizing the design of new compounds with enhanced therapeutic profiles .

Case Study 1: Synthesis of Anticancer Agents

A series of derivatives based on this compound were synthesized and evaluated for their anticancer properties. The incorporation of the difluoromethyl group was found to significantly enhance the compounds' potency against various cancer cell lines, demonstrating the importance of this functional group in drug design .

Case Study 2: Pesticidal Efficacy

Field trials involving formulations containing this compound showed promising results in controlling pest populations. The compound's stability under environmental conditions contributed to its effectiveness, highlighting its potential as a key ingredient in modern pesticide formulations .

Comparative Analysis Table

Compound Name Structural Features Unique Aspects
This compoundPyridine ring with difluoromethyl substitutionEnhanced lipophilicity and metabolic stability
Methyl 4-amino-6-(trifluoromethyl)pyridine-2-carboxylateAmino group at position 4Improved solubility and different reactivity
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylateImidazole ring substitutionAltered electronic properties affecting biological activity

Mechanism of Action

The mechanism of action of Methyl 6-(difluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and functional groups. The difluoromethyl group and the ester functionality play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Methyl 6-(difluoromethyl)pyridine-2-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Methyl 6-(difluoromethyl)pyridine-2-carboxylate is a fluorinated pyridine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological interactions, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a difluoromethyl group at the 6-position and a carboxylate ester functional group. Its molecular formula is C8H7F2NO2C_8H_7F_2NO_2 with a molecular weight of approximately 189.15 g/mol. The presence of fluorine atoms enhances lipophilicity, which is critical for drug design and biological activity.

Synthesis Methods

Various synthetic routes have been developed for producing this compound, including:

  • Fluorination Reactions : Utilizing reagents such as sulfur tetrafluoride (SF₄) or other fluorinating agents.
  • Carboxylation Techniques : Employing carbon dioxide under specific conditions to introduce the carboxylate group.
  • Esterification Processes : Reaction of pyridine-2-carboxylic acid with methylating agents.

These methods allow for variations in yield and purity, impacting the compound's efficacy in biological assays.

Biological Activity

This compound has been investigated for various biological activities, including:

  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, it has shown promising results in inhibiting the growth of triple-negative breast cancer (TNBC) cells, similar to other known anticancer agents.
  • Antimicrobial Properties : Research has suggested that derivatives of pyridine compounds can possess antimicrobial activities against a range of pathogens. The difluoromethyl substitution may enhance these properties by affecting membrane permeability .
  • Enzyme Inhibition : Interaction studies have indicated potential binding affinities to various biological targets, including enzymes involved in metabolic pathways. Such interactions are crucial for understanding the compound's mechanism of action and therapeutic applications .

Case Studies and Research Findings

  • Antitumor Studies :
    • A study evaluated the effects of this compound on MDA-MB-231 TNBC cells, demonstrating significant growth inhibition at specific concentrations. The compound was found to alter cell cycle dynamics, increasing the G0/G1 phase while decreasing the S phase .
  • Antimicrobial Activity :
    • In vitro assays assessed the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with enhanced activity correlated to structural modifications involving fluorine substitutions .
  • Pharmacological Profiling :
    • Binding affinity studies using techniques like surface plasmon resonance (SPR) revealed that this compound interacts with key enzymes, suggesting its potential role as a lead compound in drug development targeting metabolic disorders .

Comparative Analysis

The following table summarizes key aspects of this compound compared to other related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundDifluoromethyl group at position 6Antitumor, antimicrobial
Methyl 4-amino-6-(trifluoromethyl)pyridine-2-carboxylateAmino group instead of difluoromethylEnhanced solubility, potential anticancer
Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylateCyano group at position 3Different applications in agrochemicals

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.